(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
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Overview
Description
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoro groups and a carbonitrile group, along with a 4-methylbenzenesulfonate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of the Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the 4-Methylbenzenesulfonate Moiety: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The difluoro groups and carbonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate
- 2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate
Uniqueness
Compared to similar compounds, (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and carbonitrile groups contribute to its high reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H14F2N2O3S |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H6F2N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-8)9-3-5/h2-5H,1H3,(H,8,9,10);4,9H,1,3H2/t;4-/m.0/s1 |
InChI Key |
JRHWVGRGXGKMQM-VWMHFEHESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC1(F)F)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)C#N |
Origin of Product |
United States |
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